molecular formula C12H16F2N2 B6331227 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1178292-54-0

1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane

Cat. No. B6331227
CAS RN: 1178292-54-0
M. Wt: 226.27 g/mol
InChI Key: IIDNDLUAKQPREX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)methyl-1,4-diazepane, an organic compound, is a member of the diazepane family. It is a colorless, crystalline solid with a molecular weight of 178.1 g/mol. It is insoluble in water and has a melting point of 118-120°C. It is widely used in scientific research as a synthetic intermediate, in the production of pharmaceuticals, and as a reagent in organic synthesis.

Scientific Research Applications

1-(3,4-Difluorophenyl)methyl-1,4-diazepane has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a synthetic intermediate, and as a catalyst in the production of pharmaceuticals. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in lab experiments include its low cost, its availability, and its ease of use. It is also a relatively stable compound and is not easily degraded. The main limitation of using 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in lab experiments is its toxicity in high doses.

Future Directions

1-(3,4-Difluorophenyl)methyl-1,4-diazepane has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been proposed that it could be used in the synthesis of new materials, such as polymers and nanomaterials. Additionally, further research is needed to explore its potential applications in the treatment of diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the development of new drug delivery systems.

Synthesis Methods

The synthesis of 1-(3,4-Difluorophenyl)methyl-1,4-diazepane can be achieved by a number of methods. One method involves the reaction of 3,4-difluorophenylmagnesium bromide and 1,4-dioxane in the presence of a base, such as sodium hydroxide. This reaction is typically carried out at room temperature and yields 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in a yield of 80-90%.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNDLUAKQPREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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